molecular formula C16H20N2O2S2 B2583766 N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide CAS No. 954053-36-2

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide

Cat. No. B2583766
CAS RN: 954053-36-2
M. Wt: 336.47
InChI Key: YPWXRSGDFHFPBO-UHFFFAOYSA-N
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Description

“N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide” is a complex organic compound that contains a pyrrolidine ring, a phenethyl group, a thiophene ring, and a sulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom, and they’re known for their antibacterial properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planarity . The presence of the phenethyl group, thiophene ring, and sulfonamide group would also influence the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom or at the carbon atoms in the ring . The thiophene ring and the sulfonamide group could also participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could influence its solubility in water . The presence of the aromatic thiophene ring could influence its UV/Vis absorption spectrum .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antitumor Activity

The antitumor activity of similar compounds has been evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests that “N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide” could potentially be used in cancer treatment.

Antioxidant Activity

Alkylaminophenol compounds, which are similar to the compound , have high antioxidant properties . This makes them preferred in medical applications .

Detoxification and Clearance of Foreign Toxic Substances

The compound showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Selective Androgen Receptor Modulators (SARMs)

4-(pyrrolidin-1-yl)benzonitrile derivatives, which are similar to the compound , have been synthesized as selective androgen receptor modulators (SARMs) .

Quantum Chemical Calculations

The compound can be used in quantum chemical calculations to investigate its structural properties . The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications, for example in medicinal chemistry . It could also involve studying its safety and environmental impact.

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,16-4-3-13-21-16)17-10-9-14-5-7-15(8-6-14)18-11-1-2-12-18/h3-8,13,17H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWXRSGDFHFPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-sulfonamide

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